molecular formula C9H15NO6 B1270830 Boc-iminodiacetic acid CAS No. 56074-20-5

Boc-iminodiacetic acid

Cat. No. B1270830
Key on ui cas rn: 56074-20-5
M. Wt: 233.22 g/mol
InChI Key: QPGIJQUTGABQLQ-UHFFFAOYSA-N
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Patent
US07317000B2

Procedure details

Iminodiacetic acid (5.0 g, 37.6 mmol) in THF-water (1:1, 100 ml) was treated with Na—HCO3 (12.6 g, 150 mmol) portion-wise over 15 minutes. Boc anhydride (9.85, 45.1 mmol) was added and the mixture was stirred at room temperature for 2 days. THF was removed by evaporation in vacuo and the aqueous solution was washed with ether (2×), acidified using conc. HCl to pH 1 under cooling with ice bath and extracted with AcOEt (3×). The organic phase was washed with brine, dried (Na2SO4) and evaporated in vacuo to yield 2.55 g (29%). Crude N-Boc-iminodiacetic acid (2.0 g, 8.6 mmol) was dissolved in AcOEt (100 ml), cooled to 0° C., and treated with triethylamine (2.43 ml, 17.4 mmol) and powdered triphosgene (0.84 g, 2.83 mmol). The suspension was stirred 15 minutes under cooling, and 15 minutes at room temperature. The solution was washed with brine, dried (MgSO4) and evaporated in vacuo to yield 17, 1.53 g (83%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na HCO3
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45.1 mmol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.43 mL
Type
reactant
Reaction Step Four
Quantity
0.84 g
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
N(CC(O)=O)CC(O)=O.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.[C:25]([N:32]([CH2:37][C:38]([OH:40])=[O:39])[CH2:33][C:34]([OH:36])=O)([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C(N(CC)CC)C.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1.O.CCOC(C)=O>[C:25]([N:32]1[CH2:33][C:34](=[O:36])[O:40][C:38](=[O:39])[CH2:37]1)([O:27][C:28]([CH3:29])([CH3:30])[CH3:31])=[O:26] |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(CC(=O)O)CC(=O)O
Name
Na HCO3
Quantity
12.6 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
45.1 mmol
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(CC(=O)O)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
2.43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.84 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed by evaporation in vacuo
WASH
Type
WASH
Details
the aqueous solution was washed with ether (2×)
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 2.55 g (29%)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The suspension was stirred 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
The solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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